molecular formula C15H15N3O7S B410595 3,4-dimethoxy-N'-(3-nitrophenyl)sulfonylbenzohydrazide

3,4-dimethoxy-N'-(3-nitrophenyl)sulfonylbenzohydrazide

Katalognummer: B410595
Molekulargewicht: 381.4g/mol
InChI-Schlüssel: CRYJWSTXHRAXTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3,4-dimethoxybenzoyl)-3-nitrobenzenesulfonohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a 3,4-dimethoxybenzoyl group and a 3-nitrobenzenesulfonohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Eigenschaften

Molekularformel

C15H15N3O7S

Molekulargewicht

381.4g/mol

IUPAC-Name

3,4-dimethoxy-N'-(3-nitrophenyl)sulfonylbenzohydrazide

InChI

InChI=1S/C15H15N3O7S/c1-24-13-7-6-10(8-14(13)25-2)15(19)16-17-26(22,23)12-5-3-4-11(9-12)18(20)21/h3-9,17H,1-2H3,(H,16,19)

InChI-Schlüssel

CRYJWSTXHRAXTP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxybenzoyl)-3-nitrobenzenesulfonohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride . This intermediate is then reacted with 3-nitrobenzenesulfonohydrazide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3,4-dimethoxybenzoyl)-3-nitrobenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce corresponding oxidized compounds.

Wissenschaftliche Forschungsanwendungen

N’-(3,4-dimethoxybenzoyl)-3-nitrobenzenesulfonohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N’-(3,4-dimethoxybenzoyl)-3-nitrobenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzoyl and sulfonohydrazide derivatives, such as:

Uniqueness

N’-(3,4-dimethoxybenzoyl)-3-nitrobenzenesulfonohydrazide is unique due to the presence of both the 3,4-dimethoxybenzoyl and 3-nitrobenzenesulfonohydrazide groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.